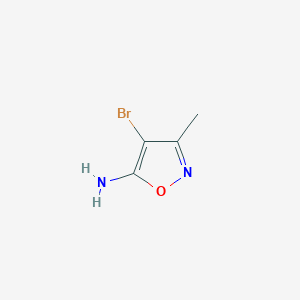

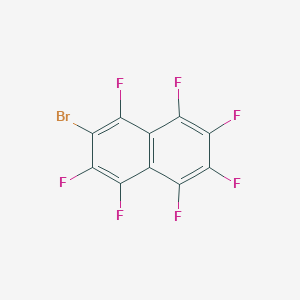

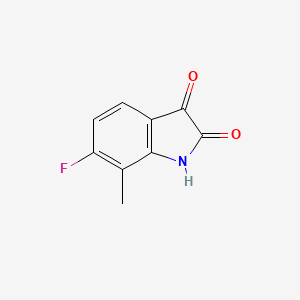

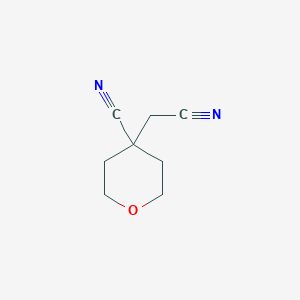

![molecular formula C14H16N2S2 B1279486 2-[(2-氨基-5-甲基苯基)二硫]-4-甲基苯胺 CAS No. 31183-91-2](/img/structure/B1279486.png)

2-[(2-氨基-5-甲基苯基)二硫]-4-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions and derivatization techniques. For instance, the synthesis of 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography is described. This compound reacts selectively with aromatic aldehydes in acidic media, suggesting that similar conditions could be used for synthesizing compounds with dithio groups like 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline . Additionally, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives is performed in an aqueous ethanol medium without a catalyst, indicating that similar green chemistry approaches could potentially be applied to the synthesis of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be inferred to some extent from the structure-activity relationship studies of thiophene derivatives. These studies show that the position and nature of substituents on the aromatic ring can significantly affect the activity of the compound, as seen in the allosteric enhancer activity at the A1 adenosine receptor . This suggests that the molecular structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline, particularly the placement of the amino and methyl groups, could be critical for its chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions of related compounds involve selective interactions with specific functional groups. For example, the derivatization reagent synthesized in one study reacts with aromatic aldehydes to form fluorescent products . This indicates that the dithio group in 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline may also react with electrophilic compounds, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline can be deduced from their reactivity and stability. The derivatization reagent mentioned is stable and highly sensitive, suggesting that the dithio group contributes to these properties . Furthermore, the antioxidant activity of the synthesized pyrimidine-dione derivatives indicates that compounds with amino groups and heterocyclic structures may exhibit significant biological activities .

科学研究应用

合成和表征

合成工艺:多项研究报告了与 2-[(2-氨基-5-甲基苯基)二硫]-4-甲基苯胺相关的化合物的合成,展示了通过酰胺化、醚化、Smiles 重排、氯乙酰化和水解等工艺获得衍生物的方法。这些方法突出了此类化合物在化学合成中的多功能性和反应性(刘英翔,2007 年)。

结构分析:使用核磁共振、红外光谱、质谱和 X 射线衍射等技术对类似化合物进行了详细的结构表征。这些研究提供了对它们的分子结构的见解,这对于理解它们的化学行为和潜在应用至关重要(S. Patil 等人,2012 年)。

生物活性及应用

抗肿瘤特性:2-[(2-氨基-5-甲基苯基)二硫]-4-甲基苯胺等化合物在癌症研究领域显示出潜力。研究表明,一些衍生物表现出选择性的抗肿瘤特性,突出了它们作为癌症治疗候选者的潜力(T. Bradshaw 等人,2002 年)。

抗菌活性:合成的衍生物已对其抗菌特性进行了评估,其中一些对各种微生物显示出有希望的结果。这表明它们在开发新的抗菌剂方面具有潜在的用途(F. Bobinihi 等人,2019 年)。

在缓蚀中的应用:一些衍生物已被研究其作为缓蚀剂的功效,特别是在腐蚀性环境中保护钢铁等金属方面。这种应用在腐蚀是主要问题的工业过程中具有重要意义(C. Verma 等人,2015 年)。

其他应用

在化学转化中的反应性:已经探索了类似化合物在各种化学转化中的反应性,展示了它们在合成各种化学产品中的用途。这些研究有助于理解它们的化学性质和潜在的工业应用(M. Schmid 等人,1973 年)。

在光化学疗法中的应用:一些吩噻嗪衍生物,在结构上相关,已被合成用于光化学疗法,这是癌症治疗中一个感兴趣的领域(M. Wainwright 等人,1999 年)。

安全和危害

属性

IUPAC Name |

2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQHRJVDSRBFNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459551 |

Source

|

| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline | |

CAS RN |

31183-91-2 |

Source

|

| Record name | 2-[(2-amino-5-methylphenyl)dithio]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

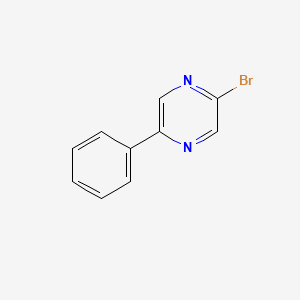

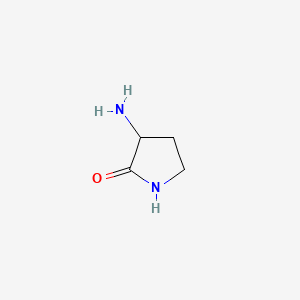

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)